![molecular formula C16H14O5 B1226396 Quinquangulin CAS No. 62715-75-7](/img/structure/B1226396.png)
Quinquangulin
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Overview
Description
Quinquangulin is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Antimycobacterial Naphthopyrones from Senna obliqua
Quinquangulin, isolated from Senna obliqua, exhibits antimycobacterial properties. In a study, it showed minimum inhibitory concentrations (MICs) of 12.0 microg/mL against Mycobacterium tuberculosis. This was the first report of antimycobacterial activity associated with naphthopyrone compounds (Graham et al., 2004).
Structural Revision of Quinquangulin
A study on Cassia quinquangulata led to the isolation of a novel naphthopyrone derivative, quinquangulone, and the known compounds quinquangulin and its glycosides. The reinvestigation of quinquangulin's NMR spectra led to the revision of its structure. Compound quinquangulin exhibited activity against Staphylococcus aureus and methicillin-resistant S. aureus (Li et al., 2001).
Spectroscopic Properties
Quinquangulin and Rubrofusarin: A Spectroscopy Study
This study investigated the excitation and emission spectra of quinquangulin and rubrofusarin in a water/ethanol mixture. It demonstrated that quinquangulin's maximum excitation wavelength could be significantly modulated by changing the proportion of organic solvent in the water/organic solvent system. The presence of an additional methyl group in quinquangulin was found to significantly alter the mechanism of solute-solvent interaction (Moreira et al., 2017).
properties
CAS RN |
62715-75-7 |
---|---|
Product Name |
Quinquangulin |
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5,6-dihydroxy-8-methoxy-2,9-dimethylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-7-4-10(17)15-13(21-7)5-9-8(2)12(20-3)6-11(18)14(9)16(15)19/h4-6,18-19H,1-3H3 |
InChI Key |
RWYDRASBOZUJPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O)OC)C |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O)OC)C |
synonyms |
quinquangulin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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